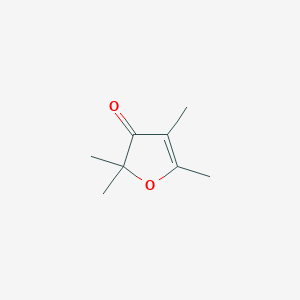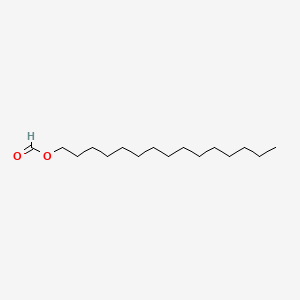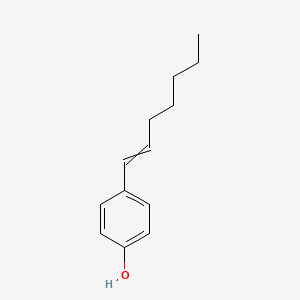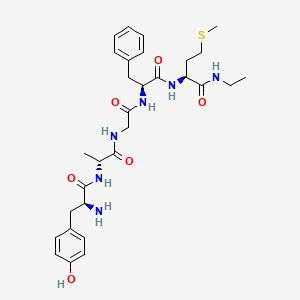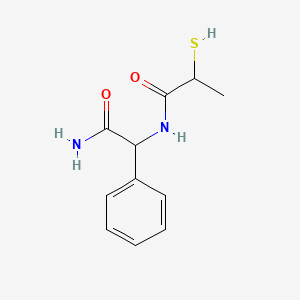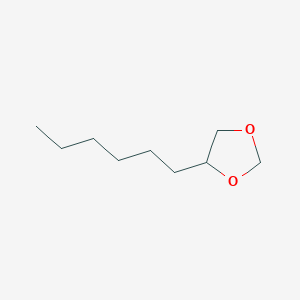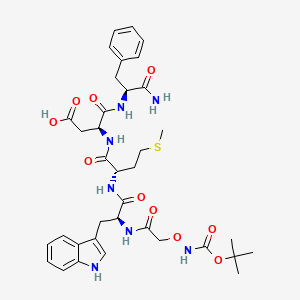![molecular formula C12H26OSi B14470711 tert-Butyl(dimethyl)[(2-methylpent-1-en-3-yl)oxy]silane CAS No. 72726-53-5](/img/structure/B14470711.png)
tert-Butyl(dimethyl)[(2-methylpent-1-en-3-yl)oxy]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(dimethyl)[(2-methylpent-1-en-3-yl)oxy]silane is an organosilicon compound that features a tert-butyl group, two methyl groups, and a 2-methylpent-1-en-3-yloxy group attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(dimethyl)[(2-methylpent-1-en-3-yl)oxy]silane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 2-methylpent-1-en-3-ol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
tert-Butyl(dimethyl)silyl chloride+2-methylpent-1-en-3-ol→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl(dimethyl)[(2-methylpent-1-en-3-yl)oxy]silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Compounds with new functional groups replacing the tert-butyl or methyl groups.
Wissenschaftliche Forschungsanwendungen
tert-Butyl(dimethyl)[(2-methylpent-1-en-3-yl)oxy]silane has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.
Biology: Potential use in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its role in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty polymers and materials with enhanced properties.
Wirkmechanismus
The mechanism of action of tert-Butyl(dimethyl)[(2-methylpent-1-en-3-yl)oxy]silane involves its ability to form stable bonds with various functional groups. The silicon atom can act as a Lewis acid, facilitating reactions with nucleophiles. The tert-butyl and methyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyldimethyl(2-propynyloxy)silane
- tert-Butyl(dimethyl)[(1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl)oxy]silane
Uniqueness
tert-Butyl(dimethyl)[(2-methylpent-1-en-3-yl)oxy]silane is unique due to its specific structural arrangement, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the 2-methylpent-1-en-3-yloxy group provides additional functionalization options, making it versatile for various applications.
Eigenschaften
CAS-Nummer |
72726-53-5 |
|---|---|
Molekularformel |
C12H26OSi |
Molekulargewicht |
214.42 g/mol |
IUPAC-Name |
tert-butyl-dimethyl-(2-methylpent-1-en-3-yloxy)silane |
InChI |
InChI=1S/C12H26OSi/c1-9-11(10(2)3)13-14(7,8)12(4,5)6/h11H,2,9H2,1,3-8H3 |
InChI-Schlüssel |
VZQJEDLPTSDGJM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=C)C)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


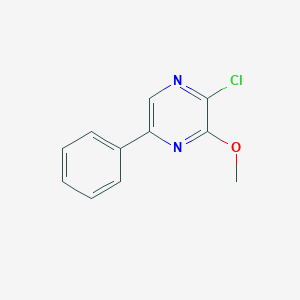

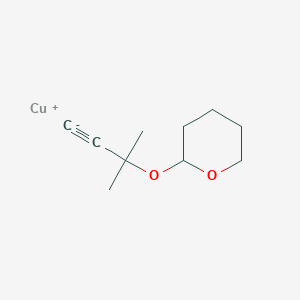
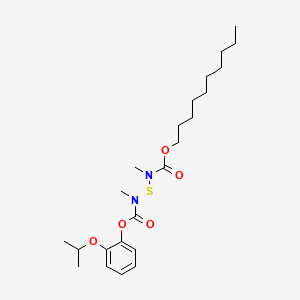
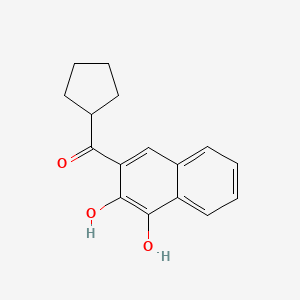

![7,8-Dioxabicyclo[4.2.1]nonane](/img/structure/B14470682.png)
